
3-Bromo-7-chlorocinnolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-7-chlorocinnolin-4-OL is a heterocyclic aromatic compound that belongs to the cinnoline family This compound is characterized by the presence of bromine and chlorine substituents on the cinnoline ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-chlorocinnolin-4-OL typically involves the bromination and chlorination of cinnoline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with cinnoline as the core structure.
Chlorination: The chlorine atom is introduced at the 7-position using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-7-chlorocinnolin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced cinnoline derivatives.
Substitution: Substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-7-chlorocinnolin-4-OL involves its interaction with cellular targets, leading to various biological effects. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved may include the activation of caspases and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
3-Bromo-7-chloroquinoline: Similar in structure but with a quinoline core instead of cinnoline.
3-Bromo-7-chloropyridine: Contains a pyridine ring with similar substituents.
3-Bromo-7-chloroindole: Features an indole ring with bromine and chlorine substituents.
Uniqueness: 3-Bromo-7-chlorocinnolin-4-OL is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms enhances its potential for diverse chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
3-bromo-7-chloro-1H-cinnolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-8-7(13)5-2-1-4(10)3-6(5)11-12-8/h1-3H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIDVQGYSQNTFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
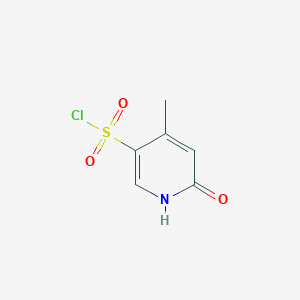

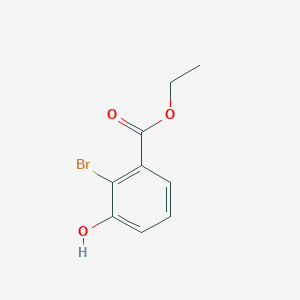

![Oxirane, 2-methyl-2-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B8119593.png)

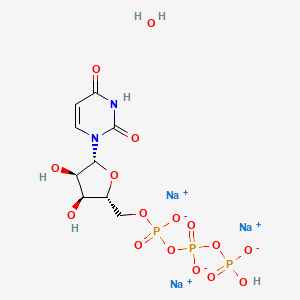

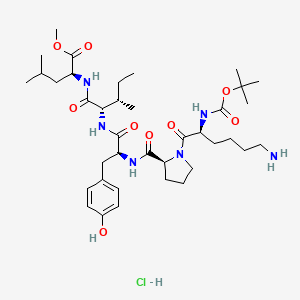
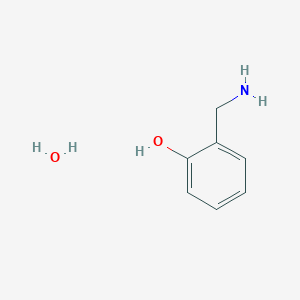
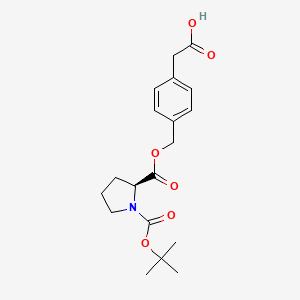

![sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B8119652.png)

